2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride
Overview
Description
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is a reactant used in the preparation of Benzodecalindiones as antitumor agents . It undergoes deprotonation and yield formation permitting the construction of enol ethers from aldehydes and ketones . It is also used for the enantioselective synthesis of (-)-sarain A using asymmetric Michael addition, cyclization, ring-closing metathesis, intramolecular Stille coupling, and late-state installation of tertiary amine-aldehyde proximity interaction .
Synthesis Analysis
The synthesis of this compound involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene at gentle reflux for 18 h . Upon cooling, the resulting phosphonium salt can be recovered by filtration and purified by triturating with diethyl ether .Molecular Structure Analysis
The linear formula of this compound is (CH3)3SiCH2CH2OCH2P(C6H5)3Cl . It has a molecular weight of 429.01 .Chemical Reactions Analysis
This compound is a reactant for enantioselective synthesis of (-)-sarain A using asymmetric Michael addition, cyclization, ring-closing metathesis, intramolecular Stille coupling, and late-state installation of tertiary amine-aldehyde proximity interaction . It is also used in the preparation of aliphatic and alicyclic aldehydes by homologation of aldehydes .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored under inert gas and away from moisture .Scientific Research Applications
Oxidative Deprotection in Organic Synthesis
The compound has been utilized in the oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals to afford carbonyl compounds. This process is significant in organic synthesis, where benzyltriphenylphosphonium peroxomonosulfate serves as a reagent for oxidative deprotection, providing a practical procedure in organic synthesis under non-aqueous conditions (Hajipour et al., 2000).
Synthesis of Phosphonic Acids and Derivatives
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride plays a role in synthesizing phosphonic acids and their derivatives, which are valuable in various fields, including medicinal chemistry and materials science. One example is the synthesis of N-substituted 2-aminoethylidene-1,1-bisphosphonic acids, demonstrating the compound's compatibility with various functional groups and its role in enabling mild synthesis protocols (Shevchuk et al., 2011).
Synthesis of Phosphonated Dental Composites
In dental science, the compound is used in the synthesis of novel aromatic mono- and di(phosphonate) or phosphonic acid monomers. These monomers are utilized in dental composites, demonstrating the compound's significance in improving dental care and materials. The reaction process involves various steps, including hydrolysis of phosphonate groups with trimethylsilyl bromide to improve the binding ability of dental composites (Sahin et al., 2009).
In Material Science and Polymer Chemistry
The compound's derivatives are involved in the silylation of poly(alkylene H-phosphonate)s, leading to the formation of poly(alkylene trimethylsilylphosphite)s. This process is crucial in the preparation of polymeric aminophosphonic acids, α-hydroxyphosphonates, and in polyphosphoramides synthesis through the Staudinger-polyphosphite reaction with azides, highlighting its importance in advanced material science and polymer chemistry (Todorova et al., 2015).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reactant in various chemical reactions .
Mode of Action
SEM-triphenylphosphonium chloride is a reagent that undergoes deprotonation, permitting the construction of enol ethers from aldehydes and ketones . This compound is used in the enantioselective synthesis of (-)-sarain A using asymmetric Michael addition, cyclization, ring-closing metathesis, intramolecular Stille coupling, and late-state installation of tertiary amine-aldehyde proximity interaction .
Biochemical Pathways
It’s used in the preparation of aliphatic and alicyclic aldehydes by homologation of aldehydes .
Result of Action
SEM-triphenylphosphonium chloride is used in the preparation of Benzodecalindiones as antitumor agents . It’s also used in the preparation of optically active (1S,5R)- (+)-3-azabicyclo [3.2.2]non-6-en-2-one via enantioselective intramolecular cyclopropanation .
Action Environment
It’s recommended to store the compound in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride plays a significant role in biochemical reactions, particularly in the formation of enol ethers . It interacts with enzymes and proteins involved in these reactions, facilitating the deprotonation and yield formation processes . The compound’s interaction with aldehydes and ketones is crucial for the construction of enol ethers, which are important intermediates in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes . The compound’s ability to interact with specific enzymes and proteins is key to its mechanism of action, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in the homologation of aldehydes and the preparation of dienol ethers highlights its importance in metabolic processes . These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within cells can impact its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and exert its effects within the cell .
properties
IUPAC Name |
triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUMNYXEDIPGJD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClOPSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464605 | |
Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82495-75-8 | |
Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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